2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide
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Overview
Description
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide is a chemical compound with a complex structure that includes a pyrimidine ring and a phenethyl group
Preparation Methods
The synthesis of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid, which is then reacted with phenethylamine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and sometimes the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-phenylethyl)acetamide can be compared with other similar compounds, such as:
2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetic acid: This compound shares a similar pyrimidine ring structure but lacks the phenethyl group.
3-(3-hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde: This compound has a different substituent on the pyrimidine ring, leading to different chemical properties and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(8-11-9-13(19)17-14(20)16-11)15-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,18)(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGSCQKHKBIXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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